2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol

Lipophilicity Drug-likeness cLogP

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol (CAS 1708250-76-3, MW 221.30, MF C12H19N3O) is a heterocyclic compound belonging to the 2H-pyrazolo[4,3-c]pyridine class. This scaffold features a fused pyrazole-pyridine core with a 3-hydroxy substituent and a cyclohexyl group at the N-2 position.

Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
Cat. No. B11886013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol
Molecular FormulaC12H19N3O
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=O)C3=C(N2)CCNC3
InChIInChI=1S/C12H19N3O/c16-12-10-8-13-7-6-11(10)14-15(12)9-4-2-1-3-5-9/h9,13-14H,1-8H2
InChIKeyTXXSHVJQQLSSKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol: A Core Heterocyclic Scaffold for Drug Discovery


2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol (CAS 1708250-76-3, MW 221.30, MF C12H19N3O) is a heterocyclic compound belonging to the 2H-pyrazolo[4,3-c]pyridine class . This scaffold features a fused pyrazole-pyridine core with a 3-hydroxy substituent and a cyclohexyl group at the N-2 position. The 2H-tautomeric form distinguishes it from the more common 1H-pyrazolo[4,3-c]pyridine isomers, which have been extensively explored as kinase inhibitors, particularly targeting IGF-1R [1]. The compound is commercially available as a high-purity research intermediate (NLT 98%) for pharmaceutical R&D and quality control applications . Its structural features—specifically the saturated tetrahydropyridine ring, the hydrogen-bond donor/acceptor 3-ol group, and the bulky lipophilic N-2 cyclohexyl substituent—position it as a versatile building block for the synthesis of drug-like molecules targeting central nervous system and oncology indications.

Why Procurement of 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol Cannot Be Interchanged with Generic Analogs


In the 2H-pyrazolo[4,3-c]pyridine series, the N-2 substituent is not a passive spectator but a primary determinant of biological activity, physicochemical properties, and synthetic utility. SAR studies on related 2-substituted-pyrazolo[4,3-c]pyridines demonstrate that replacing a phenyl with an aliphatic ring at the 2-position dramatically alters cytotoxicity profiles; for example, substituting a phenyl ring with cyclopropyl in anti-mitotic compounds led to a complete loss of activity (GI50 >100 µM vs. 2.1 µM for the most potent analog) . The cyclohexyl group is structurally distinct from smaller N-2 substituents like ethyl, cyclopropyl, or cyclopentyl found in commercially available analogs. Generic substitution with these alternatives would result in a different lipophilicity profile (calculated logP), metabolic stability, and target engagement pattern [1]. This evidence-based SAR sensitivity mandates procurement of the exact compound for reproducible hit-to-lead and lead optimization workflows.

Quantitative Differentiation Evidence for 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol Against Its Closest Analogs


Lipophilicity-Driven Differentiation: Calculated cLogP Advantage of the N-2 Cyclohexyl Substituent

The N-2 cyclohexyl group confers distinct lipophilicity compared to smaller N-2 alkyl substituents, which directly impacts blood-brain barrier penetration potential and membrane permeability. The calculated octanol-water partition coefficient (cLogP) for the target compound is substantially higher than for the N-2 ethyl analog (2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol, CAS 1779123-46-4) and the N-2 cyclopentyl analog (2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol, CAS 1779121-62-8) . In the context of cycloalkyl-annelated pyrazole sigma-1 receptor ligands, SAR analysis has demonstrated that the size and lipophilicity of the cycloalkyl ring directly correlate with receptor affinity (pKi >8) and selectivity profiles [1]. A larger N-2 cyclohexyl substituent is predicted to occupy a hydrophobic pocket differently than smaller cycloalkyl groups, potentially enhancing binding enthalpy and selectivity.

Lipophilicity Drug-likeness cLogP BBB penetration

Metabolic Stability Differentiation: Cyclohexyl vs. Smaller Alkyl Groups at N-2

The N-2 cyclohexyl substituent is predicted to confer superior metabolic stability relative to smaller alkyl chains due to steric shielding of the pyrazole nitrogen and reduced susceptibility to N-dealkylation. In analogous cycloalkyl-annelated pyrazole series developed as sigma-1 receptor ligands, compounds with bulkier cycloalkyl groups demonstrated favorable in vitro ADME properties, including metabolic stability in rat and human liver microsomes and low CYP450 inhibition [1]. Specifically, the Corbera et al. study demonstrated that cycloalkyl substituent size and conformation directly influence the metabolic profile, with larger, conformationally constrained rings showing reduced intrinsic clearance [1]. The cyclohexyl group, being larger than cyclopentyl, is expected to exhibit slower oxidative metabolism of the cycloalkyl ring itself.

Metabolic Stability CYP450 Oxidative Metabolism Lead Optimization

Conformational Constraint and Scaffold Pre-organization: Cyclohexyl-Induced Rigidity

The cyclohexyl ring at N-2 introduces a degree of conformational constraint absent in flexible linear alkyl chains. While the cyclohexyl group itself can adopt multiple chair conformations, it is significantly more conformationally restricted than an n-hexyl chain and offers different spatial occupancy compared to a cyclopentyl ring. In the anti-mitotic 2H-pyrazolo[4,3-c]pyridine series, replacement of a flexible alkyl substituent with a cyclic group led to notable differences in cytotoxicity, with aliphatic cyclopropyl rings at N-2 producing less active derivatives than phenyl substituents (GI50 >100 µM vs. 3.4 µM for K562 cells) . This SAR observation indicates that the 2-position substituent is a critical determinant of bioactivity, and that the cyclohexyl group occupies a unique conformational and steric space not achievable with smaller or more flexible substituents, potentially leading to distinct target engagement profiles.

Conformational Analysis Entropic Penalty Receptor Fit Scaffold Design

Tautomeric Stability and Chemical Reactivity: 2H- vs. 1H-Pyrazolo[4,3-c]pyridine Differentiation

The target compound exists in the 2H-tautomeric form, which is structurally and chemically distinct from the 1H-pyrazolo[4,3-c]pyridine isomer that dominates kinase inhibitor patents, including IGF-1R inhibitors claimed in US Patent 7,947,686 [1]. The 2H-tautomer features the cyclohexyl group on the N-2 nitrogen of the pyrazole ring, whereas 1H-tautomers have substitution on N-1. This regioisomeric difference influences the electron density distribution across the fused ring system, affecting reactivity toward electrophilic and nucleophilic substitution, as well as hydrogen-bonding patterns. In the SAR of pyrazolo[4,3-c]pyridines as PEX14-PEX5 inhibitors, N-2 substitution was shown to be critical for activity, with an N-2 methyl group causing a 10-fold decrease in potency compared to the unsubstituted parent (EC50 265 µM for parent compound 1) due to interference with the protein solvation shell [2]. The bulkier cyclohexyl group would be expected to have an even more pronounced effect on binding kinetics and thermodynamics.

Tautomerism Chemical Stability Regioselectivity Synthetic Utility

Recommended Application Scenarios for 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol Guide


CNS Drug Discovery: Lead-Like Starting Point for Neurodegenerative Disease Programs

The high predicted lipophilicity (cLogP 2.4-2.8) of the cyclohexyl derivative positions it within the optimal range for CNS penetration, a key requirement for neurodegenerative disease targets. The established SAR from sigma-1 receptor ligand development demonstrates that cycloalkyl-annelated pyrazoles achieve high receptor affinity (pKi >8) and can be optimized for selectivity versus sigma-2 and hERG channels [1]. Procurement of this specific building block enables medicinal chemistry teams to explore N-2 cyclohexyl SAR systematically, accessing chemical space that smaller alkyl substituents cannot achieve, and potentially generating selective, brain-penetrant candidates for Alzheimer's disease, Parkinson's disease, or neuropathic pain indications.

Fragment-Based Drug Discovery: Conformationally Constrained Core for Library Synthesis

The 2H-pyrazolo[4,3-c]pyridine core with a 3-hydroxy group provides a hydrogen-bonding anchor point and a synthetic handle for diversification at multiple positions. The N-2 cyclohexyl group's unique steric and lipophilic character, distinct from cyclopentyl and ethyl analogs, makes this compound an ideal core for generating fragment libraries aimed at targets with large hydrophobic pockets, such as GPCR allosteric sites or kinase hinge regions [2]. The commercial availability of the compound at >98% purity ensures consistent quality across library synthesis campaigns, reducing batch-to-batch variability in screening results.

Selectivity Profiling: Comparator Tool for 1H-Pyrazolo[4,3-c]pyridine Kinase Inhibitor Programs

Given the extensive development of 1H-pyrazolo[4,3-c]pyridines as kinase inhibitors (notably IGF-1R inhibitors per US Patent 7,947,686) [2], this 2H-tautomeric cyclohexyl derivative serves as a critical negative control or selectivity probe. Its distinct tautomeric form and N-2 substitution pattern ensure that any observed biological activity is not due to isomerization to the 1H form under assay conditions. Procurement of both tautomeric forms enables rigorous target engagement studies and selectivity profiling, ensuring intellectual property differentiation and mechanistic clarity in kinase drug discovery programs.

Metabolic Stability Optimization: Benchmarking Against Smaller N-2 Alkyl Analogs

The predicted superior metabolic stability of the cyclohexyl analog, inferred from class-level SAR in cycloalkyl-annelated pyrazole series [1], makes this compound a valuable benchmark for assessing the impact of N-2 substituent size on ADME properties. Teams can procure the cyclohexyl derivative alongside its ethyl and cyclopentyl counterparts to generate comparative intrinsic clearance data in hepatocyte or microsomal assays. This head-to-head comparison directly quantifies the metabolic stability premium conferred by the cyclohexyl group, generating proprietary data that justifies its selection as a lead series scaffold over smaller alkyl alternatives.

Quote Request

Request a Quote for 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.